Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone is a complex organic compound that combines the adamantane structure with an indole moiety and a piperidine substituent. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of new therapeutic agents.
This compound can be synthesized through various chemical reactions involving adamantane derivatives, indoles, and piperidine-based structures. The synthesis routes often involve multiple steps, including acylation and alkylation reactions.
This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. It can also be classified under adamantane derivatives, which are recognized for their unique structural properties and potential applications in drug design.
The synthesis of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone typically involves several steps:
The synthesis may require specific conditions such as inert atmospheres (nitrogen or argon), controlled temperatures (often below room temperature for certain reactions), and the use of solvents like dichloromethane or dimethylformamide. Reaction monitoring is typically performed using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy for product identification and purity assessment.
The molecular structure of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone features:
The molecular formula can be represented as . Key structural features include:
The compound can participate in various chemical reactions, including:
Reactions are typically carried out under controlled conditions to prevent side reactions. Analytical methods such as mass spectrometry and infrared spectroscopy are employed to confirm the formation of desired products.
The mechanism by which Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone exerts its effects likely involves:
Studies on related compounds suggest that modifications to the indole or piperidine moieties can significantly alter receptor affinity and selectivity, indicating a complex interaction profile.
Key physical properties include:
Chemical properties include:
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone has potential applications in:
The development of synthetic cannabinoid receptor agonists (SCRAs) represents a deliberate effort to circumvent drug control legislation while maintaining psychoactive properties. The first-generation SCRAs like JWH-018 (naphthoylindole) dominated the illicit market (2008-2010) due to their high CB1 receptor affinity and cannabis-like effects. As legislative controls expanded globally, clandestine chemists explored novel structural templates that retained receptor interactions while lacking structural similarity to scheduled compounds. This led to the second generation of SCRAs characterized by diverse core structures including tetramethylcyclopropane (e.g., UR-144) and carbazole derivatives [7] [10].
Adamantoylindoles emerged as a distinct third structural class around 2010-2012, representing a significant departure from earlier scaffolds. The rigid, bulky adamantane moiety offered advantages: (1) Enhanced metabolic stability due to the hydrocarbon cage structure; (2) Novel steric interactions with cannabinoid receptors; and (3) Absence from existing controlled substance databases. The earliest adamantoylindoles detected included AB-001 (adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone) and SDB-001 (N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide), both identified in European herbal blends circa 2010 [1] [4]. These compounds demonstrated the viability of adamantane as a CB1-active pharmacophore, paving the way for more structurally complex analogues like AM-1248.
Table 1: Evolution of Synthetic Cannabinoid Structural Classes
Generation | Time Period | Representative Compounds | Core Structural Features |
---|---|---|---|
First | 2008-2010 | JWH-018, CP 47,497 | Naphthoylindole, cyclohexylphenol |
Second | 2010-2012 | UR-144, XLR-11 | Tetramethylcyclopropane, benzoylindoles |
Third | 2012-Present | AB-001, SDB-001, AM-1248 | Adamantane derivatives, indazole carboxamides |
AM-1248 (systematic name: Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone) exemplifies the sophisticated molecular design characterizing third-generation SCRAs. Its structure incorporates two key modifications relative to earlier adamantoylindoles:
Adamantane Carbonyl Attachment: The 1-adamantane group is linked via a ketone bridge to the indole 3-position, creating a sterically bulky, lipophilic domain critical for CB1 receptor interaction. This adamantoyl group differs fundamentally from the naphthalene rings of first-generation SCRAs while maintaining similar spatial dimensions [2] [9].
Complex N1-Substitution: Unlike the simple alkyl chains (e.g., pentyl) in AB-001, AM-1248 features a structurally sophisticated 1-((1-methylpiperidin-2-yl)methyl) group. This substitution incorporates:
Forensic analyses indicate AM-1248 was specifically engineered to address metabolic vulnerabilities of earlier SCRAs. The adamantane core resists oxidative metabolism, while the tertiary amine in the piperidine ring may undergo N-oxidation rather than dealkylation, potentially yielding active metabolites with prolonged half-lives [6] [10]. This strategic design aimed to enhance duration of action while evading detection in standard drug screening protocols focused on classical cannabinoid metabolites.
Table 2: Structural Comparison of Key Adamantoylindole SCRAs
Compound | Systematic Name | R¹ Group | Molecular Formula | Molecular Weight |
---|---|---|---|---|
AB-001 | Adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone | n-Pentyl | C₂₄H₃₁NO | 349.52 |
SDB-001 | N-(Adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide | n-Pentyl | C₂₄H₃₂N₂O | 364.54 |
AM-1248 | Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone | (1-Methylpiperidin-2-yl)methyl | C₂₆H₃₄N₂O | 390.57 |
The emergence of AM-1248 presented substantial analytical challenges for forensic laboratories during its initial detection period (2012-2015). Conventional immunoassay-based drug screens proved ineffective due to negligible cross-reactivity with antibodies developed for traditional cannabinoids [6]. Even advanced techniques faced hurdles:
Chromatographic Identification: Early gas chromatography-mass spectrometry (GC-MS) libraries lacked reference spectra for AM-1248, complicating identification. Its high molecular weight (390.57 g/mol) and polarity caused peak broadening and adsorption issues in GC systems optimized for smaller molecules [6].
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) analysis revealed distinctive signatures: adamantane protons appearing as broad singlets (δ ~1.7-2.1 ppm), indole H-2 proton (δ ~7.7-8.0 ppm), and characteristic piperidine methylene/methine signals (δ ~2.2-3.0 ppm). These patterns eventually formed the basis for spectroscopic databases [2] [6].
Seizure Patterns: AM-1248 was identified predominantly in powdered products rather than herbal blends, suggesting its application required more sophisticated formulation processes. Forensic reports from 2013 indicated its presence in products marketed as "research chemicals" rather than traditional "herbal incense," reflecting a shift in distribution strategies [6].
The compound's initial appearances coincided with regulatory actions against simpler adamantoylindoles (AB-001, SDB-001) in Europe and Asia. Its structural complexity delayed scheduling in multiple jurisdictions; Germany added AM-1248 to Anlage I (non-tradable substances) only after definitive identification in seized materials, illustrating the cat-and-mouse dynamic between regulators and clandestine chemists [5] [6].
Table 3: Forensic Detection Profile of AM-1248
Analytical Technique | Key Identifiers | Limitations/Challenges |
---|---|---|
GC-MS (Electron Impact) | Characteristic fragments: m/z 272 [M⁺ - C₇H₁₂N], 215 [adamantoyl⁺], 144 [C₁₁H₁₄N⁺] | Thermal degradation observed at >250°C; requires derivatization for optimal sensitivity |
LC-MS/MS | Precursor ion m/z 391.3 → Product ions m/z 144.1, 272.1 | Enhanced sensitivity; no degradation issues; requires high-resolution MS for definitive identification |
NMR Spectroscopy | Adamantane CH₂: δ 1.7-2.1 ppm; Piperidine CH-N: δ 2.6-3.0 ppm; Indole H-2: δ 7.8-8.0 ppm | Requires purified samples; complex spectra with overlapping signals |
FTIR Spectroscopy | Carbonyl stretch: 1640-1660 cm⁻¹; Adamantane cage vibrations: 2800-2900 cm⁻¹ | Limited utility in complex mixtures; requires reference spectra |
Table 4: Chronology of Adamantoylindoles in Illicit Markets
Compound Name | First Documented Seizure | Primary Regions of Detection | Regulatory Response Timeline |
---|---|---|---|
AB-001 | 2010 (Ireland, Hungary) | EU, Japan | Controlled in EU (2011), USA (2012) |
SDB-001 | 2012 (Japan) | Japan, Australia | Controlled in Japan (2012), Australia (2013) |
AM-1248 | 2012-2013 (Germany, Japan) | Germany, Japan, USA | Controlled in Germany (Anlage I, 2014) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7